![molecular formula C12H12Cl2N2O3 B6641220 3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide, commonly known as DCEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCEB is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of DCEB involves its ability to bind to specific enzymes, receptors, or other molecular targets in the body. In cancer research, DCEB has been shown to inhibit the activity of enzymes involved in cell proliferation, such as the enzyme CDK4. In infectious disease research, DCEB has been shown to inhibit the growth of bacteria by disrupting the function of specific enzymes involved in bacterial cell wall synthesis. In neuroscience research, DCEB has been shown to modulate the activity of specific neurotransmitter receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
DCEB has been shown to exhibit a range of biochemical and physiological effects, depending on the specific molecular targets it interacts with. In cancer research, DCEB has been shown to inhibit the growth of cancer cells and induce cell death. In infectious disease research, DCEB has been shown to have antimicrobial properties and inhibit the growth of bacteria. In neuroscience research, DCEB has been shown to modulate the activity of specific neurotransmitter receptors, leading to changes in neuronal activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCEB in lab experiments is its specificity for certain molecular targets, which allows researchers to study the effects of targeting these specific molecules in a controlled setting. Additionally, DCEB has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for use in a variety of research fields. However, one limitation of using DCEB in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving DCEB. One area of interest is the development of new cancer therapies based on the inhibition of specific enzymes targeted by DCEB. Another area of interest is the development of new antibiotics based on the antimicrobial properties of DCEB. Additionally, further research is needed to fully understand the mechanisms of action of DCEB in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of DCEB involves the reaction of 3,4-dichlorobenzoyl chloride with 3-hydroxyazetidine-1-carboxylic acid, followed by the addition of N,N-diisopropylethylamine and 1-hydroxybenzotriazole. This reaction results in the formation of DCEB as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
DCEB has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience. In cancer research, DCEB has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In infectious disease research, DCEB has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In neuroscience research, DCEB has been shown to modulate the activity of specific neurotransmitter receptors, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-9-2-1-7(3-10(9)14)12(19)15-4-11(18)16-5-8(17)6-16/h1-3,8,17H,4-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEOGGDBQISWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.